molecular formula C18H18N4OS B15035151 (4Z)-4-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

(4Z)-4-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

Cat. No.: B15035151
M. Wt: 338.4 g/mol
InChI Key: SRCXTVRNQQWNBY-PTNGSMBKSA-N
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Description

(5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a quinoline moiety linked to a piperidine ring and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with an imidazolidinone derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature, pH, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced forms of the quinoline or imidazolidinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of a quinoline moiety with a piperidine ring and an imidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H18N4OS/c23-17-15(20-18(24)21-17)11-13-10-12-6-2-3-7-14(12)19-16(13)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,21,23,24)/b15-11-

InChI Key

SRCXTVRNQQWNBY-PTNGSMBKSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)NC(=S)N4

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C4C(=O)NC(=S)N4

Origin of Product

United States

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